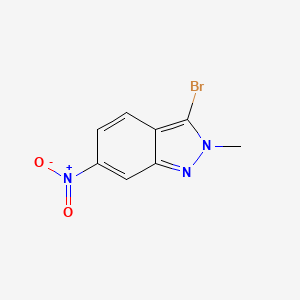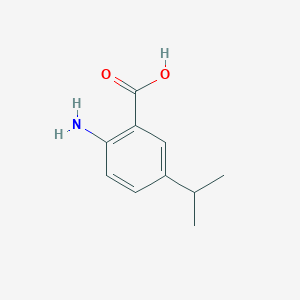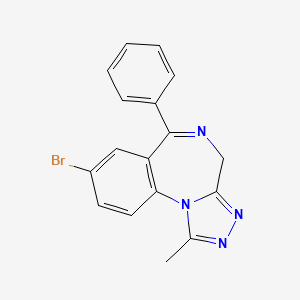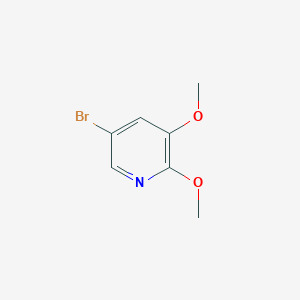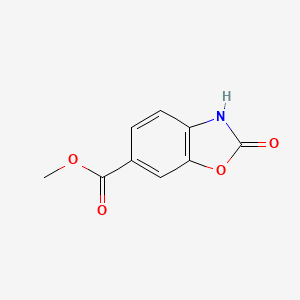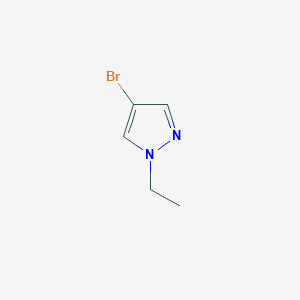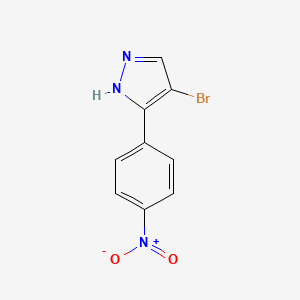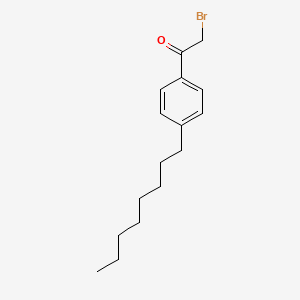
2-溴-1-(4-辛基苯基)乙酮
描述
2-Bromo-1-(4-octylphenyl)ethanone is a chemical compound with the molecular formula C16H23BrO . It has an average mass of 311.257 Da and a monoisotopic mass of 310.093231 Da . It is used as an intermediate in the synthesis of 1-Hydroxy Fingolimod, an impurity of Fingolimod, an immunomodulating drug mostly used for treating multiple sclerosis (MS) .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(4-octylphenyl)ethanone consists of a bromine atom attached to the second carbon of the ethanone group, and a 4-octylphenyl group attached to the first carbon of the ethanone group .科学研究应用
化学合成
关键中间体的合成:用于合成各种化合物的关键中间体。例如,李玉峰(2013 年)描述了一种改进的方法,以 64.7% 的收率和 90.2% 的纯度合成了辛弗林的关键中间体 2-溴-1-(4-羟基苯基)乙酮 (李玉峰,2013)。
查耳酮类似物的合成:它还用于查耳酮类似物的合成。C. Curti 等人(2007 年)展示了一种电子转移链反应,通过 SRN1 机制使用 2-溴-1-(4-硝基苯基)乙酮合成 α,β-不饱和酮 (Curti、Gellis 和 Vanelle,2007)。
药理学研究
- 代谢和热解产物:Kelly B Texter 等人(2018 年)鉴定了精神活性物质 bk-2C-B 的热解产物,表明其消费具有潜在的未知毒性 (Texter、Waymach、Kavanagh、O'Brien、Talbot、Brandt 和 Gardner,2018)。
晶体结构与稳定性
- 烯胺酮中的氢键模式:James L. Balderson 等人(2007 年)研究了烯胺酮中的氢键模式,包括溴苯乙酮的衍生物,揭示了分叉的分子内和分子间氢键,这对理解它们的稳定性和反应性很重要 (Balderson、Fernandes、Michael 和 Perry,2007)。
新型化合物合成
亚胺内酯的合成:A. Shaabani 等人(2008 年)报道了一种涉及 2-溴-1-(4-溴苯基)乙酮的新型三组分缩合反应,用于合成完全取代的亚胺内酯 (Shaabani、Soleimani 和 Sarvary,2008)。
噻唑和噻吩衍生物的合成:S. Hessien 等人(2009 年)利用 2-溴-1-[4-甲苯磺酰胺基)苯基]乙酮合成了新型噻唑、噻吩、噻吩并吡啶和噻吩并嘧啶衍生物,展示了其在创建一系列有机化合物中的用途 (Hessien、Kadah 和 Marzouk,2009)。
属性
IUPAC Name |
2-bromo-1-(4-octylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrO/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)16(18)13-17/h9-12H,2-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFKRBPTEVTSLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461753 | |
| Record name | 2-bromo-1-(4-octylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-octylphenyl)ethanone | |
CAS RN |
64068-76-4 | |
| Record name | 2-bromo-1-(4-octylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(4-octylphenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


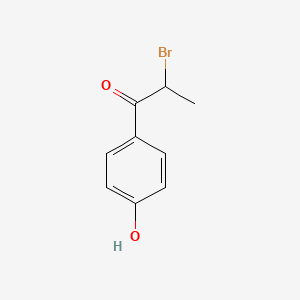
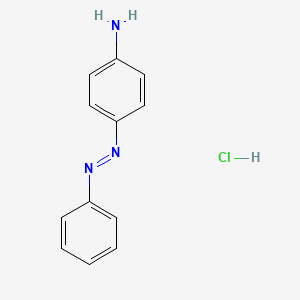
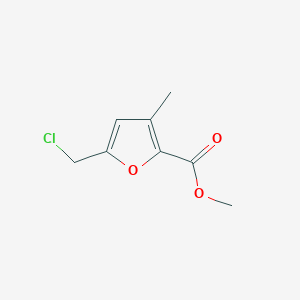
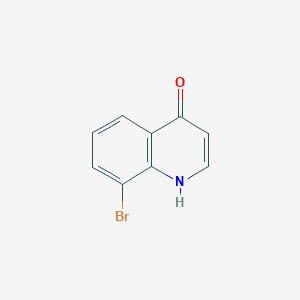
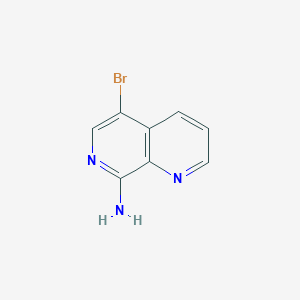
![8-(4-bromophenyl)-N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1280206.png)
